![molecular formula C8H6ClN3O B13977390 4-Chloro-6-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13977390.png)
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C8H6ClN3O. This compound is part of the pyrido[3,4-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a pyrimidine ring fused with a pyridine ring, with a chlorine atom at the 4th position and a methoxy group at the 6th position.
Métodos De Preparación
The synthesis of 4-Chloro-6-methoxypyrido[3,4-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrimidine precursor.
Chlorination: The precursor undergoes chlorination using reagents such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4th position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with different nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents at the 4th position.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles such as amines and thiols. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer agents.
Biological Studies: The compound is used in studies exploring its biological activity, including its potential as an anti-inflammatory agent.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methoxypyrido[3,4-d]pyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, some derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to its targets and modulating their activity .
Comparación Con Compuestos Similares
4-Chloro-6-methoxypyrido[3,4-d]pyrimidine can be compared with other similar compounds such as:
4-Chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine: This compound has a similar structure but with an amino group at the 2nd position.
Pyrido[2,3-d]pyrimidines: These compounds share the pyrido-pyrimidine core but differ in the position of the nitrogen atoms and substituents.
Pyrazolo[3,4-d]pyrimidines: These are fused pyrimidine derivatives with a pyrazole ring, known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6ClN3O |
|---|---|
Peso molecular |
195.60 g/mol |
Nombre IUPAC |
4-chloro-6-methoxypyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H6ClN3O/c1-13-7-2-5-6(3-10-7)11-4-12-8(5)9/h2-4H,1H3 |
Clave InChI |
RGKRAKBHSLNLLS-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C2C(=C1)C(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



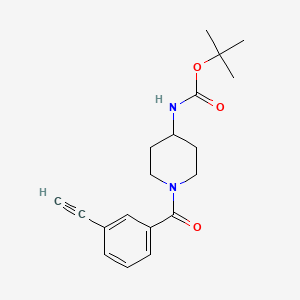
![9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole](/img/structure/B13977328.png)

![N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid](/img/structure/B13977362.png)

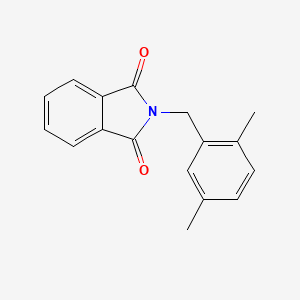

![4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline](/img/structure/B13977410.png)

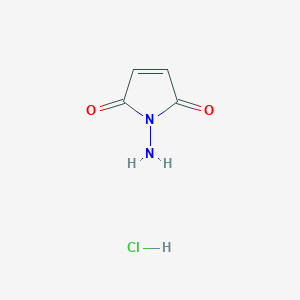
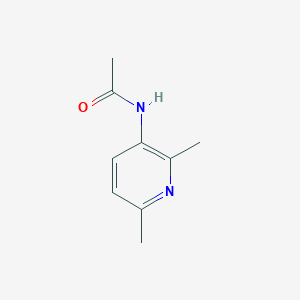
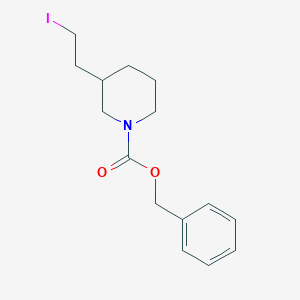
![6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B13977429.png)
